molecular formula C10H13NO B053233 4-Propylbenzamide CAS No. 121193-17-7

4-Propylbenzamide

Cat. No. B053233
CAS RN: 121193-17-7
M. Wt: 163.22 g/mol
InChI Key: LMRCNAHPCAQHJA-UHFFFAOYSA-N
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Description

4-Propylbenzamide is a compound with the molecular formula C10H13NO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .


Synthesis Analysis

Benzamides, including this compound, can be synthesized through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on di

Scientific Research Applications

  • Anticonvulsant Activity : A study explored the anticonvulsant effects of a series of 4-aminobenzamides, which are structurally related to 4-Propylbenzamide. These compounds were tested for their efficacy against seizures induced by electroshock and pentylenetetrazole in mice, revealing significant anticonvulsant properties (Clark et al., 1984).

  • Chromatography : Another study focused on the synthesis of phenyl-type stationary phases in supercritical fluid chromatography, including derivatives of N-Propylbenzamide. The research investigated the retention mechanisms of these phases and their application in the separation of phenolic compounds (Jiang et al., 2019).

  • Electropolymerization for Electrochemical Transducers : Research into the electropolymerization of phenol and aniline derivatives, including this compound derivatives, was conducted to develop polymer films to be used as electrochemical transducers. These were applied to the initial development of an immunosensor for dengue (Santos et al., 2019).

  • Photocatalytic Degradation of Propyzamide : A study examined the photodecomposition of propyzamide, a chemical structurally similar to this compound, using TiO2-loaded adsorbent supports as photocatalysts. The research found that using adsorbent supports enhanced the rate of mineralization of propyzamide (Torimoto et al., 1996).

  • Biosensor Development : Research on a biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode was conducted. This biosensor was developed for the electrocatalytic determination of glutathione and piroxicam, demonstrating the potential of this compound derivatives in biosensor technology (Karimi-Maleh et al., 2014).

properties

IUPAC Name

4-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCNAHPCAQHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620640
Record name 4-Propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121193-17-7
Record name 4-Propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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